molecular formula C16H21NO4 B6661091 2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid

2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid

Cat. No.: B6661091
M. Wt: 291.34 g/mol
InChI Key: XSHOEJXCQMFPJU-UHFFFAOYSA-N
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Description

2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxane ring, a phenylethyl group, and an amino acetic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the oxane ring and the phenylethyl group. The oxane ring can be synthesized through cyclization reactions involving appropriate precursors. The phenylethyl group is then introduced via nucleophilic substitution reactions. Finally, the amino acetic acid moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid involves its interaction with specific molecular targets. The oxane ring and phenylethyl group can interact with enzymes or receptors, modulating their activity. The amino acetic acid moiety may facilitate binding to proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[Oxane-2-carbonyl(2-phenylethyl)amino]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-[Oxane-2-carbonyl(2-phenylethyl)amino]butanoic acid: Contains a butanoic acid moiety.

Uniqueness

2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[oxane-2-carbonyl(2-phenylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)12-17(10-9-13-6-2-1-3-7-13)16(20)14-8-4-5-11-21-14/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOEJXCQMFPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N(CCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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